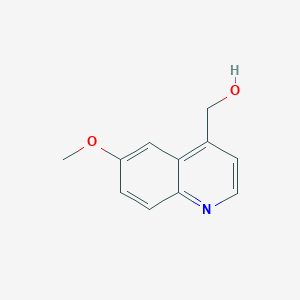

4-Hydroxymethyl-6-methoxyquinoline

Descripción general

Descripción

4-Hydroxymethyl-6-methoxyquinoline is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 4-hydroxymethyl-6-methoxyquinoline exhibits notable anticancer activities. Studies have demonstrated its efficacy against various human cancer cell lines, including:

- Breast Cancer (T47D)

- Lung Adenocarcinoma (A549)

- Glioblastoma (SNB-19)

The compound's IC50 values ranged from 5.3 to 9.3 µM, showing selective toxicity towards cancer cells while sparing normal human dermal fibroblasts . This selectivity is crucial for developing targeted cancer therapies.

Antibacterial Applications

This compound has also been investigated for its antibacterial properties. It has been identified as a potential candidate for treating bacterial infections due to its ability to inhibit bacterial growth effectively. This application is particularly relevant in the context of increasing antibiotic resistance .

P-glycoprotein Inhibition

Recent studies have focused on the compound's role as a P-glycoprotein inhibitor. P-glycoprotein is involved in drug transport across cell membranes, and inhibiting it can enhance the efficacy of chemotherapeutic agents against multidrug-resistant cancer cells. The design of new analogues based on this compound has shown promising results in overcoming drug resistance in gastric carcinoma .

Case Study 1: Anticancer Activity Assessment

A detailed study evaluated the cytotoxic effects of this compound derivatives against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines. The findings indicated that certain derivatives exhibited selective toxicity towards resistant cells, suggesting potential for further development as anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 7.5 | A549 |

| Benzylidene derivative | 6.0 | T47D |

| Control (Doxorubicin) | 8.0 | A549 |

Case Study 2: Antibacterial Efficacy

In another investigation, the antibacterial properties of this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity, suggesting its potential use as an alternative treatment option in clinical settings .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Propiedades

Número CAS |

92288-15-8 |

|---|---|

Fórmula molecular |

C11H11NO2 |

Peso molecular |

189.21 g/mol |

Nombre IUPAC |

(6-methoxyquinolin-4-yl)methanol |

InChI |

InChI=1S/C11H11NO2/c1-14-9-2-3-11-10(6-9)8(7-13)4-5-12-11/h2-6,13H,7H2,1H3 |

Clave InChI |

ZPBVSNLTCADQOD-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=CN=C2C=C1)CO |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.